![molecular formula C12H26Cl2N2 B1424730 4-Methyl-1-(4-piperidinylmethyl)piperidine dihydrochloride CAS No. 1211499-19-2](/img/structure/B1424730.png)
4-Methyl-1-(4-piperidinylmethyl)piperidine dihydrochloride
Overview
Description
“4-Methyl-1-(4-piperidinylmethyl)piperidine dihydrochloride” is a chemical compound with the CAS Number: 1211499-19-2 . It has a molecular weight of 269.26 . It is a powder and is stored at room temperature .
Molecular Structure Analysis
The InChI code for “4-Methyl-1-(4-piperidinylmethyl)piperidine dihydrochloride” is1S/C12H24N2.2ClH/c1-11-4-8-14(9-5-11)10-12-2-6-13-7-3-12;;/h11-13H,2-10H2,1H3;2*1H
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“4-Methyl-1-(4-piperidinylmethyl)piperidine dihydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 269.26 .Scientific Research Applications
Gastric Antisecretory Agents : Piperidine derivatives, such as 4-(diphenylmethyl)-1-[(octylimino)methyl]piperidine, have been investigated for their potential as nonanticholinergic gastric antisecretory drugs, useful in the treatment of peptic ulcer disease (Scott et al., 1983).
Molecular Structure Analysis : Research involving similar piperidine compounds, like (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate, has been conducted to understand their molecular structure, crystal formation, and interactions like hydrogen bonding and C-H…π interactions (Khan et al., 2013).
Antimycobacterial Properties : Spiro-piperidin-4-ones, derived from piperidine, have shown significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains, presenting potential as antimycobacterial agents (Kumar et al., 2008).
Antibacterial and Antifungal Agents : Piperidine derivatives have been synthesized and evaluated for their antimicrobial activities. Compounds like 3-(3-alkyl-2,6-diarylpiperin-4-ylidene)-2-thioxoimidazolidin-4-ones exhibited potent biological activities against various bacterial and fungal pathogens (Thanusu et al., 2010).
Antimicrobial Studies in Organotin Chemistry : Chloro-diorganotin(IV) complexes of 4-methyl-1-piperidine carbodithioic acid have been synthesized and tested for antimicrobial activity against plant and human pathogens, showing higher activity than the free ligand (Shahzadi et al., 2006).
Cancer Treatment Potential : Piperidine derivatives have been explored as Aurora kinase inhibitors, potentially useful in treating cancer (ヘンリー,ジェームズ, 2006).
Bioactive Compounds in Agriculture : Piperidine derivatives have been studied for their antimicrobial activities against pathogens of Lycopersicon esculentum (tomato plants), with some compounds showing significant potent activities (Vinaya et al., 2009).
Near-Infrared Absorbers : Synthetic bacteriochlorins with integral spiro-piperidine motifs have been designed for tailoring the polarity of near-infrared absorbers, important in medicinal chemistry (Reddy et al., 2013).
Safety And Hazards
properties
IUPAC Name |
4-methyl-1-(piperidin-4-ylmethyl)piperidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2.2ClH/c1-11-4-8-14(9-5-11)10-12-2-6-13-7-3-12;;/h11-13H,2-10H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPQFUABSKCKBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-(4-piperidinylmethyl)piperidine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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